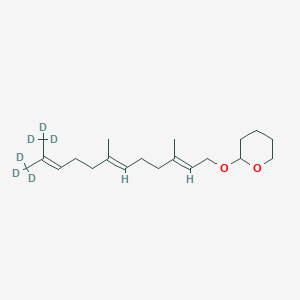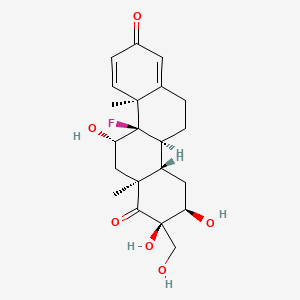
D-Homoanalog of Triamcinolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The D-Homoanalog of Triamcinolone is a synthetic derivative of triamcinolone, a corticosteroid used to treat various inflammatory conditions. This compound is characterized by the addition of a D-homo ring, which alters its chemical and biological properties. Triamcinolone itself is known for its potent anti-inflammatory and immunosuppressive effects, and the D-Homoanalog aims to enhance these properties while potentially reducing side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the D-Homoanalog of Triamcinolone involves multiple steps, starting from triamcinolone. The key step is the introduction of the D-homo ring, which can be achieved through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the process often requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of the this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
The D-Homoanalog of Triamcinolone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the ketone groups to alcohols.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
科学的研究の応用
The D-Homoanalog of Triamcinolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on corticosteroid activity.
Biology: Investigated for its potential to modulate immune responses and reduce inflammation in various biological systems.
Medicine: Explored as a potential treatment for inflammatory diseases, with studies focusing on its efficacy and safety compared to other corticosteroids.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The D-Homoanalog of Triamcinolone exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory response. The compound’s unique structure allows it to interact with these receptors more effectively, potentially enhancing its anti-inflammatory and immunosuppressive properties. Key molecular targets include cytokines, chemokines, and other mediators of inflammation.
類似化合物との比較
Similar Compounds
Triamcinolone Acetonide: A commonly used corticosteroid with similar anti-inflammatory properties.
Triamcinolone Hexacetonide: Known for its long-lasting effects in treating joint inflammation.
Dexamethasone: Another potent corticosteroid used in various inflammatory conditions.
Uniqueness
The D-Homoanalog of Triamcinolone is unique due to the presence of the D-homo ring, which enhances its binding affinity to glucocorticoid receptors and potentially reduces side effects. This structural modification distinguishes it from other corticosteroids and may offer advantages in terms of efficacy and safety.
特性
分子式 |
C21H27FO6 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
(2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,3,11-trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione |
InChI |
InChI=1S/C21H27FO6/c1-18-9-16(26)21(22)13(4-3-11-7-12(24)5-6-19(11,21)2)14(18)8-15(25)20(28,10-23)17(18)27/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20+,21-/m0/s1 |
InChIキー |
XQACSSSOGGHLBA-WTNVDEMLSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@](C2=O)(CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
正規SMILES |
CC12CC(C3(C(C1CC(C(C2=O)(CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


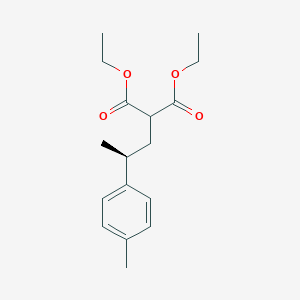
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)

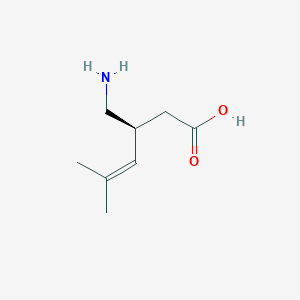
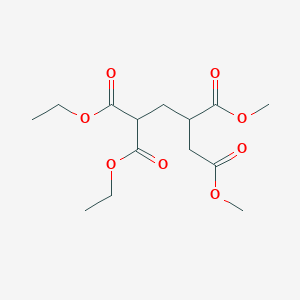

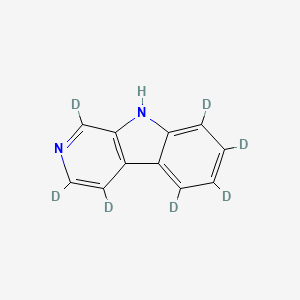

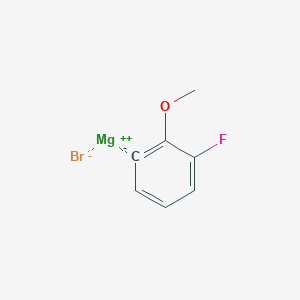
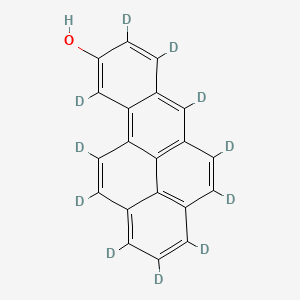
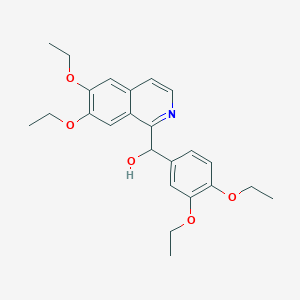
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)

